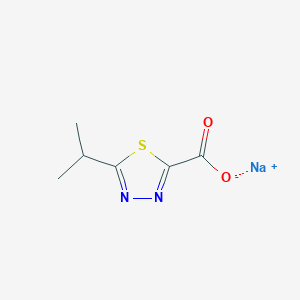

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate

Descripción general

Descripción

“Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate” is a chemical compound that likely contains a thiadiazole ring, which is a type of heterocycle . Thiadiazoles are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiadiazoles are typically synthesized through condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound likely includes a thiadiazole ring, a carboxylate group, and an isopropyl group . Computational molecular spectroscopy could be used to analyze the structure .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate: is utilized in industrial chemistry as a corrosion inhibitor . Its thiophene derivatives are known to form protective layers on metals, preventing oxidation and degradation. This application is crucial in extending the life of metal structures and components, especially in harsh environments.

Organic Semiconductors

The compound plays a significant role in the advancement of organic semiconductors . Thiophene-based molecules, due to their conjugated systems, are excellent for creating semiconducting materials used in electronic devices. They offer the advantage of being flexible, lightweight, and potentially easier to manufacture than traditional silicon-based semiconductors.

Organic Field-Effect Transistors (OFETs)

In the field of electronics, this compound is instrumental in the fabrication of OFETs . The thiophene ring’s ability to conduct electricity while maintaining stability under various conditions makes it an ideal choice for developing high-performance OFETs.

Organic Light-Emitting Diodes (OLEDs)

OLED technology: benefits from the use of thiophene derivatives for creating more efficient and brighter displays . The compound’s properties contribute to the development of OLEDs with lower power consumption and longer lifespans.

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties . They have been identified to possess anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . These properties make them valuable in the development of new medications and treatments for various diseases.

Advanced Synthesis Techniques

The compound is involved in advanced synthesis techniques like the Gewald reaction and Paal–Knorr synthesis . These methods are significant for creating aminothiophene derivatives and other complex organic compounds, which are essential in medicinal chemistry and material science.

Dental Anesthetics

A specific application in dentistry involves the use of thiophene derivatives as dental anesthetics . For example, articaine, which contains a thiophene ring, is used as a voltage-gated sodium channel blocker, providing effective local anesthesia during dental procedures.

Anticancer Research

In cancer research, thiophene derivatives are being explored for their anticancer activities . Studies have shown that certain thiophene-based compounds can be cytotoxic to cancer cell lines, offering a potential pathway for developing new cancer therapies .

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;5-propan-2-yl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.Na/c1-3(2)4-7-8-5(11-4)6(9)10;/h3H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDBBQRXSDLJGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

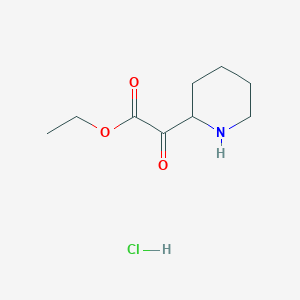

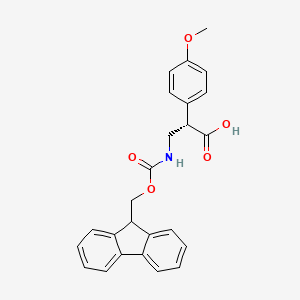

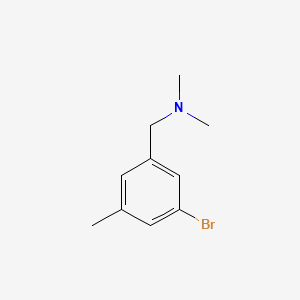

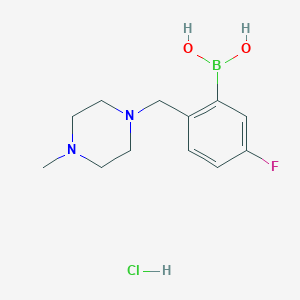

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)

![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)

![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)

![Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B1408204.png)